molecular formula C14H15N5O3S B11497258 2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11497258
M. Wt: 333.37 g/mol
InChI Key: GSFVEBPZLPJQPE-UHFFFAOYSA-N
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Description

2-{[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of an aromatic precursor.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is incorporated through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the triazole and pyrrolidine intermediates under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Functionalized Triazoles: From substitution reactions.

Scientific Research Applications

2-{[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or a building block in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and nitrophenyl group are key to its binding affinity and specificity, while the pyrrolidine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1H-1,2,3-Triazole: Similar triazole structure but lacks the pyrrolidine moiety.

    2-(4-Nitrophenyl)-1H-1,2,4-Triazole-3-Thiol: Contains a thiol group instead of the pyrrolidine moiety.

    4-(4-Nitrophenyl)-1H-1,2,4-Triazole-3-Thione: Similar structure but with a thione group.

Uniqueness

2-{[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of its triazole ring, nitrophenyl group, and pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N5O3S

Molecular Weight

333.37 g/mol

IUPAC Name

2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H15N5O3S/c20-12(18-7-1-2-8-18)9-23-14-15-13(16-17-14)10-3-5-11(6-4-10)19(21)22/h3-6H,1-2,7-9H2,(H,15,16,17)

InChI Key

GSFVEBPZLPJQPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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